

The Dichotomous Role of miR-217 in Neurological Disorders: A Technical Guide

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Compound of Interest

Compound Name: MI-217

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Introduction

MicroRNA-217 (miR-217) is a small non-coding RNA molecule that has emerged as a critical regulator in the complex landscape of neurological disorders. Its expression and function are often dysregulated in conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This technical guide provides an in-depth overview of the current understanding of miR-217's function in these disorders, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its role. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Data Presentation: Quantitative Effects of miR-217 Dysregulation

The following tables summarize the quantitative data on the dysregulation of miR-217 and its functional consequences in various neurological disorders.

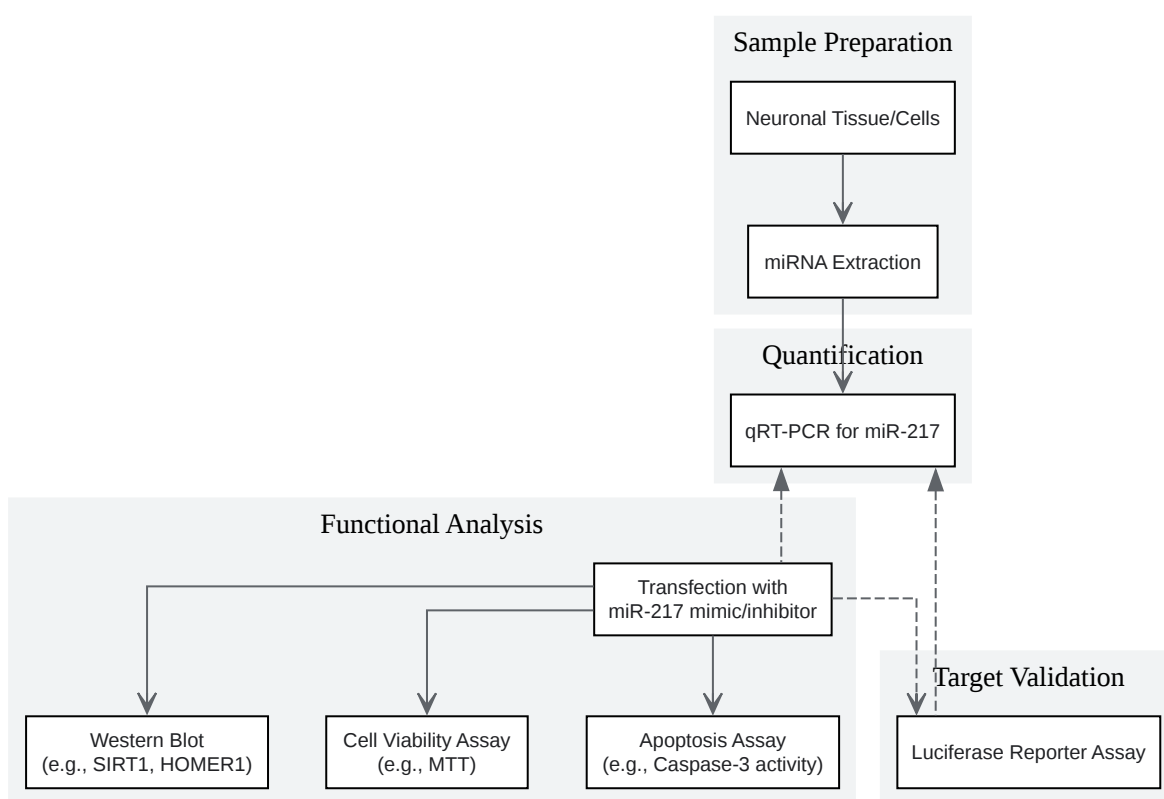
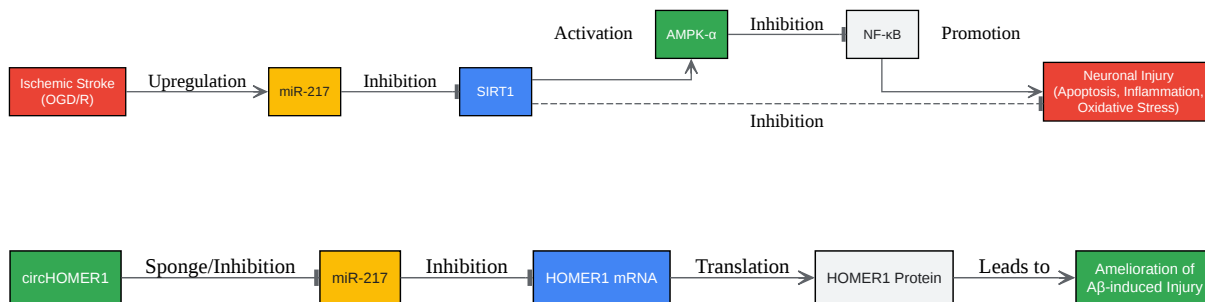
Neurological Disorder	Model System	Change in miR-217 Expression	Target Gene(s)	Downstream Effect(s)	Reference(s)
Ischemic Stroke	Oxygen-glucose deprivation/reoxygenation (OGD/R)-treated neurons	Upregulated	SIRT1	Increased neuronal apoptosis, inflammation, and oxidative stress.	[1]
Alzheimer's Disease	SH-SY5Y cells treated with fibrillar A β 42	Interacts with circHOMER1	HOMER1	circHOMER1 sponges miR-217, leading to increased HOMER1 expression and amelioration of A β 42-induced cell injury.	[2]
Parkinson's Disease	MPP+-induced SH-SY5Y cells	Upregulated	SIRT1	Increased inflammatory response, oxidative stress, and neuronal apoptosis.	[3]
Amyotrophic Lateral Sclerosis (ALS)	SOD1G93A mouse model spinal cord	Depleted	Not specified	Depletion of miR-218 (a related miRNA) tracks with motor neuron loss.	[4]

Huntington's Disease	HD mouse models	Associated with HTT CAG repeat expansion	Not specified	Potentially involved in the differential sensitivity to CAG length expansion.	[5]
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Neurological Disorder	Intervention	Model System	Quantitative Functional Outcome	Reference(s)
Ischemic Stroke	miR-217 inhibitor	OGD/R-treated neurons	Significantly increased cell viability and decreased LDH release and apoptosis.	[1]
Alzheimer's Disease	circHOMER1 upregulation	fA β 42-treated SH-SY5Y cells	Ameliorates fA β 42-induced cell apoptosis.	[2]
Alzheimer's Disease	miR-217 upregulation	fA β 42-treated SH-SY5Y cells	Exacerbates fA β 42-induced cell damage.	[2]
Parkinson's Disease	miR-217 inhibitor	MPP+-induced SH-SY5Y cells	Promoted cell viability and SOD activity; inhibited apoptosis, LDH activity, and ROS release.	[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving miR-217 and a general experimental workflow for studying miRNA function.



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